molecular formula C15H16N4O3S B2397299 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034386-48-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2397299
CAS No.: 2034386-48-4
M. Wt: 332.38
InChI Key: JSRAFTCFDJYRHO-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and various substituted sulfonamides .

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is unique due to its combination of furan, pyridine, and imidazole rings, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-11-18-15(10-19(11)2)23(20,21)17-8-12-6-13(9-16-7-12)14-4-3-5-22-14/h3-7,9-10,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRAFTCFDJYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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